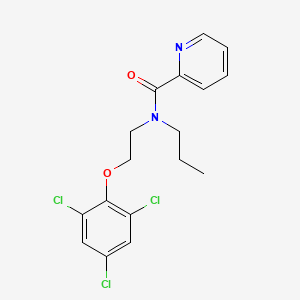
プロクロラズ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a metabolite of prochloraz, a widely used fungicide. The compound’s structure includes a pyridine ring, a carboxamide group, and a trichlorophenoxyethyl moiety, which contribute to its unique chemical properties.
科学的研究の応用
N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research explores its potential therapeutic applications and effects on different biological targets.
Industry: It is used in the formulation of fungicides and other agricultural chemicals
作用機序
Target of Action
N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide, also known as Prochloraz Metabolite BTS40348 , is primarily targeted towards fungi . It is particularly effective against a variety of Ascomycetes and Deuteromycetes .
Mode of Action
The compound works by inhibiting the biosynthesis of ergosterol , a critical component of fungal cell membranes. By disrupting the production of ergosterol, the compound compromises the integrity and function of the fungal cell membrane, leading to the death of the fungus .
Biochemical Pathways
The key biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . Ergosterol is vital for maintaining the fluidity and integrity of fungal cell membranes. By inhibiting its production, the compound disrupts the normal functioning of the cell membrane, leading to impaired growth and eventual death of the fungus .
Result of Action
The primary result of the action of N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide is the death of the targeted fungi . By inhibiting the production of ergosterol, the compound disrupts the structure and function of the fungal cell membrane, leading to impaired growth and eventual death of the fungus .
生化学分析
Biochemical Properties
N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide interacts with various enzymes and proteins in biochemical reactions
Molecular Mechanism
It is known to be a metabolite of Prochloraz, which has fungicidal properties
Metabolic Pathways
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide typically involves the reaction of 2-(2,4,6-trichlorophenoxy)ethyl chloride with N-propylamine. The reaction is carried out in an amination vessel with stirring and heating to a specific temperature. The reaction proceeds for 8-10 hours, followed by a 1-2 hour holding period to ensure completion. The product is then isolated by distillation under reduced pressure, and the resulting amine salt is neutralized with a base .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of 2-(2,4,6-trichlorophenoxy)ethyl bromide as a starting material instead of the chloride. The bromide is reacted with N-propylamine under reflux conditions for 8 hours. After the reaction, excess N-propylamine is removed, and the product is acidified with hydrochloric acid to yield a white solid .
化学反応の分析
Types of Reactions
N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
類似化合物との比較
Similar Compounds
Prochloraz: N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide is a metabolite of prochloraz, sharing structural similarities.
Mancozeb: Another fungicide with different chemical structure but similar agricultural applications.
Chlorothalonil: A fungicide with a distinct structure but used for similar purposes in agriculture.
Uniqueness
N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its role as a metabolite of prochloraz also highlights its importance in understanding the metabolic pathways and environmental impact of fungicides .
特性
IUPAC Name |
N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O2/c1-2-7-22(17(23)15-5-3-4-6-21-15)8-9-24-16-13(19)10-12(18)11-14(16)20/h3-6,10-11H,2,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOLCYRBYRIEHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B2405117.png)
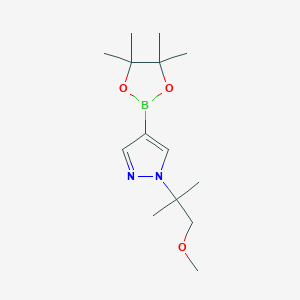
![N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide](/img/structure/B2405121.png)
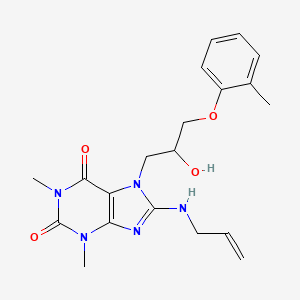
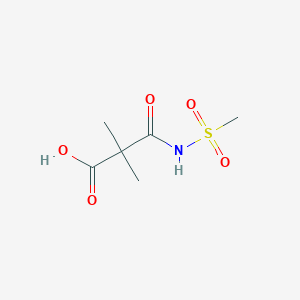
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2405127.png)
![[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B2405130.png)
![1-Benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2405131.png)
![2-amino-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2405132.png)
![3-(2,5-dimethoxyphenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2405133.png)
![tert-butyl N-[1-(naphthalen-2-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B2405135.png)
![2-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2405137.png)
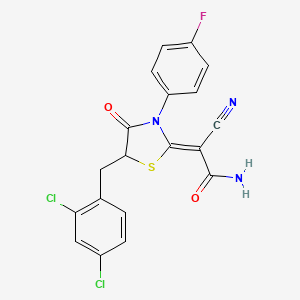
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2405140.png)
